3-Methyl-1-decene
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Overview
Description
3-Methyl-1-decene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C11H22, and it is a structural isomer of undecene. This compound is notable for its applications in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1-decene can be synthesized through several methods, including:
Alkylation of 1-decene: This involves the addition of a methyl group to 1-decene using a suitable catalyst.
Dehydration of alcohols: The dehydration of 3-methyl-1-decanol can yield this compound under acidic conditions.
Industrial Production Methods: In industrial settings, this compound is typically produced through:
Catalytic cracking: This process involves breaking down larger hydrocarbons into smaller ones, including this compound, using a catalyst at high temperatures.
Oligomerization: This method involves the polymerization of smaller alkenes to form higher alkenes, including this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-decene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can yield 3-methyl-decane using catalysts like palladium or platinum.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine are added to the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products:
Oxidation: 3-Methyl-1-decanol, 3-Methyl-decanal, 3-Methyl-decanoic acid
Reduction: 3-Methyl-decane
Substitution: 3-Chloro-1-decene, 3-Bromo-1-decene
Scientific Research Applications
3-Methyl-1-decene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of lubricants, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-1-decene involves its interaction with various molecular targets and pathways. For example:
Catalytic Hydrogenation: The double bond in this compound interacts with hydrogen gas in the presence of a catalyst, leading to the formation of 3-Methyl-decane.
Oxidation: The double bond can react with oxidizing agents, leading to the formation of epoxides, alcohols, or acids, depending on the conditions.
Comparison with Similar Compounds
3-Methyl-1-decene can be compared with other similar alkenes, such as:
1-Decene: Similar in structure but lacks the methyl group at the third carbon.
2-Methyl-1-decene: The methyl group is located at the second carbon instead of the third.
3-Methyl-2-decene: The double bond is located between the second and third carbons, with the methyl group at the third carbon.
Uniqueness: this compound is unique due to the specific position of the methyl group and the double bond, which influences its reactivity and applications in various chemical processes.
Properties
CAS No. |
13151-28-5 |
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Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
3-methyldec-1-ene |
InChI |
InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h5,11H,2,4,6-10H2,1,3H3 |
InChI Key |
KHHHLDBLDKGPLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)C=C |
Origin of Product |
United States |
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